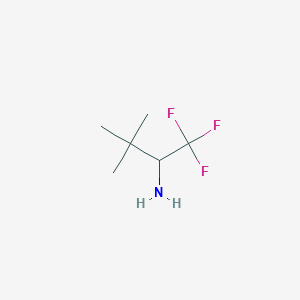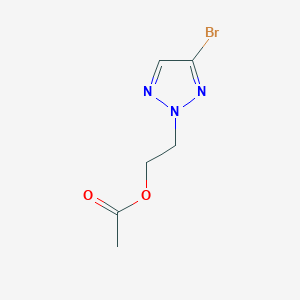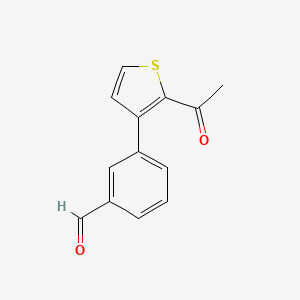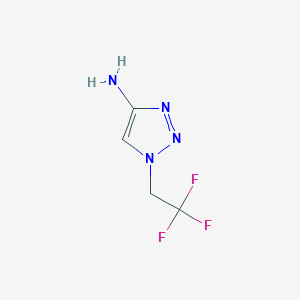![molecular formula C10H7BrF2O2 B13170835 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one is an organic compound that features a bromophenyl group and a difluoroethenyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 2,2-difluoroethanol.
Etherification: The 4-bromophenol undergoes etherification with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.
Oxidation: The resulting ether is then oxidized to form the ethanone derivative using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering cellular pathways. The difluoroethenyl group could play a role in enhancing the compound’s stability or reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-2-[(2,2-dichloroethenyl)oxy]ethan-1-one: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one is unique due to the presence of both bromine and difluoroethenyl groups, which can impart distinct chemical and physical properties, such as increased reactivity or stability.
Propriétés
Formule moléculaire |
C10H7BrF2O2 |
|---|---|
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-(2,2-difluoroethenoxy)ethanone |
InChI |
InChI=1S/C10H7BrF2O2/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6H,5H2 |
Clé InChI |
RFIJOJBUYLHDQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC=C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
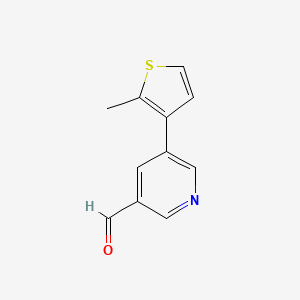
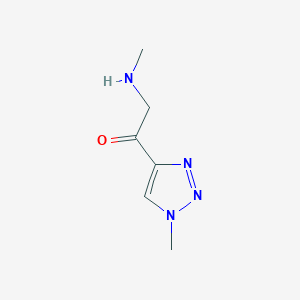

![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
